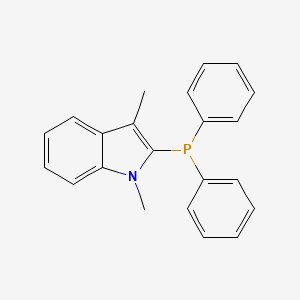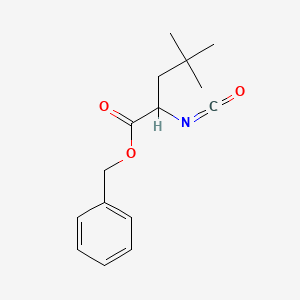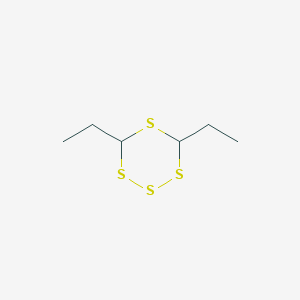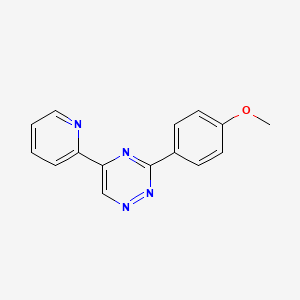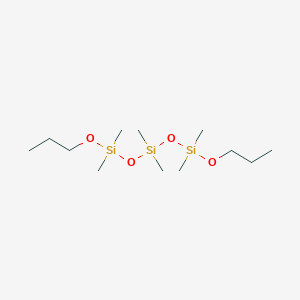
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one propoxy group. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane can be synthesized through a multi-step process. One common method involves the reaction of trichlorosilane with ethanol to produce trimethylsilyl ether. This intermediate is then reacted with potassium hydroxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silicon-based receptors and enzymes, influencing their activity and stability.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane can be compared with other similar siloxane compounds:
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar structure but lacks the propoxy groups, making it less versatile in certain applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group, which can influence its reactivity and physical properties.
1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxane: Features a cyclic structure, providing different mechanical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its combination of stability, reactivity, and versatility.
Propiedades
Número CAS |
663929-03-1 |
|---|---|
Fórmula molecular |
C12H32O4Si3 |
Peso molecular |
324.63 g/mol |
Nombre IUPAC |
bis[[dimethyl(propoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C12H32O4Si3/c1-9-11-13-17(3,4)15-19(7,8)16-18(5,6)14-12-10-2/h9-12H2,1-8H3 |
Clave InChI |
VPUWFBLBVWRNMC-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



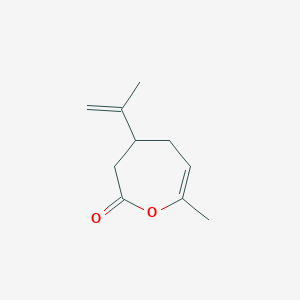
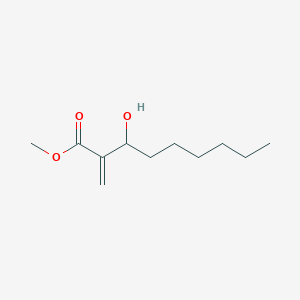
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
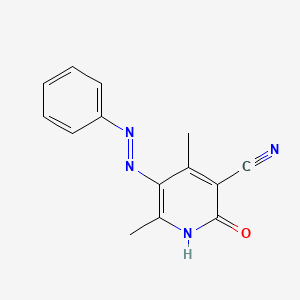
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
